

# An In-depth Technical Guide to the Physicochemical Properties of 9-tert-Butyldoxycycline

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## Compound of Interest

Compound Name: 9-tert-Butyldoxycycline

Cat. No.: B15563749

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This technical guide provides a comprehensive overview of the core physicochemical properties of **9-tert-Butyldoxycycline**, a tetracycline derivative of significant interest in biomedical research. The information herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, methodologies for their determination, and insights into its mechanisms of action.

## Physicochemical Properties

Quantitative data for the physicochemical properties of **9-tert-Butyldoxycycline** and its commonly used hydrochloride salt are summarized in the tables below. It is important to note that while specific experimental values for the pKa and logP of **9-tert-Butyldoxycycline** are not readily available in the public domain, values for the parent compound, doxycycline, are provided as a reasonable approximation due to structural similarity.

Table 1: General Physicochemical Properties of **9-tert-Butyldoxycycline**

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>32</sub> N <sub>2</sub> O <sub>8</sub>	[1][2]
Molar Mass	500.54 g/mol	[1][2]

Table 2: Physicochemical Properties of **9-tert-Butyldoxycycline** Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>33</sub> ClN <sub>2</sub> O <sub>8</sub>	[3]
Molecular Weight	536.19 g/mol	[3]
Solubility	Freely soluble in water. Soluble in methanol and water at 10 mg/mL with gentle warming.	[3]
pKa (estimated from Doxycycline)	pKa <sub>1</sub> ≈ 3.1 (tricarbonyl system) pKa <sub>2</sub> ≈ 7.7 (phenolic diketone) pKa <sub>3</sub> ≈ 9.2 (dimethylamino group)	[4][5]
logP (estimated)	Expected to be higher than doxycycline due to increased lipophilicity and brain penetration.	[6]

## Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of tetracycline derivatives like **9-tert-Butyldoxycycline**.

### Determination of Solubility

The equilibrium solubility of **9-tert-Butyldoxycycline** can be determined using the shake-flask method.

Protocol:

- An excess amount of **9-tert-Butyldoxycycline** hydrochloride is added to a series of vials containing purified water or other solvent systems of interest (e.g., phosphate-buffered saline at various pH values).

- The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
- The concentration of **9-tert-Butyldoxycycline** in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is reported in units of mg/mL or mol/L.

A laser monitoring method can also be employed for dynamic solubility measurements.<sup>[2]</sup>

## Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration.<sup>[7][8]</sup>

Protocol:

- A precise amount of **9-tert-Butyldoxycycline** hydrochloride is dissolved in a mixture of water and an organic co-solvent (e.g., acetonitrile) to ensure complete dissolution.
- The solution is placed in a thermostated titration vessel (e.g., at 25°C) and purged with an inert gas like nitrogen to exclude carbon dioxide.
- A standardized solution of a strong base (e.g., potassium hydroxide) is incrementally added to the solution using a calibrated burette.
- The pH of the solution is monitored after each addition of the titrant using a calibrated pH electrode.
- The titration is continued until the expected equivalence points are passed.
- The pKa values are calculated from the resulting titration curve by analyzing the pH at the half-equivalence points.

## Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of **9-tert-Butyldoxycycline** can be determined using the shake-flask method. [\[9\]](#)

Protocol:

- A solution of **9-tert-Butyldoxycycline** is prepared in a pre-saturated mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4).
- The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The funnel is then left undisturbed to allow for complete separation of the n-octanol and aqueous layers.
- A sample is carefully withdrawn from each phase.
- The concentration of **9-tert-Butyldoxycycline** in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is then calculated as the base-10 logarithm of the partition coefficient.

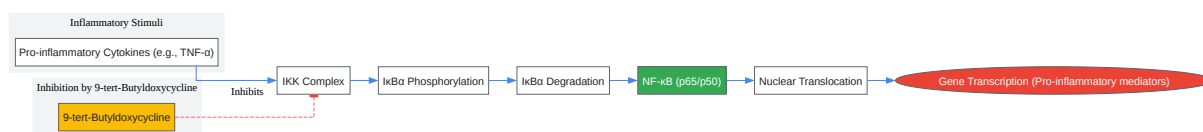
## Signaling Pathways and Mechanisms of Action

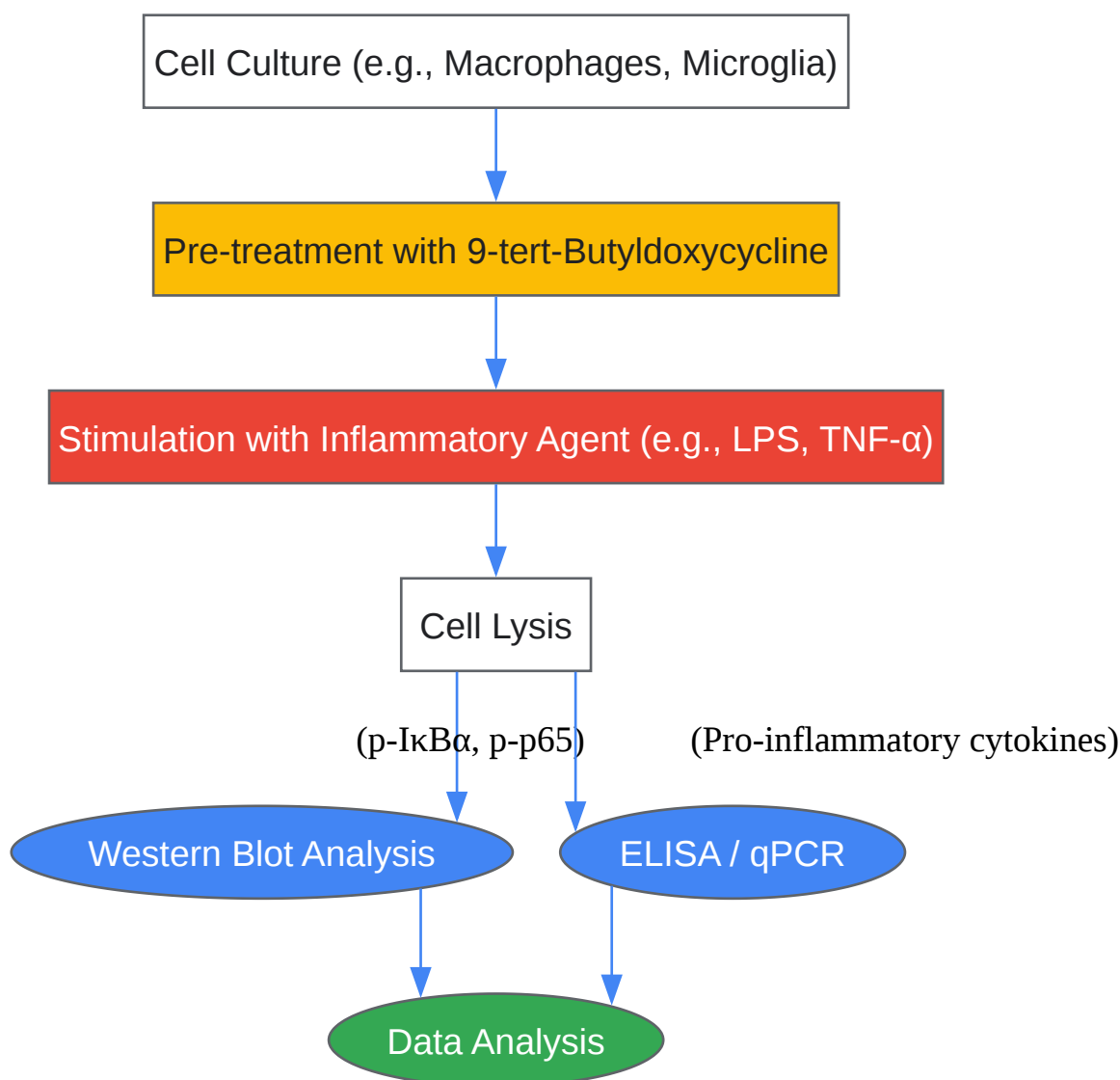
**9-tert-Butyldoxycycline** exhibits complex biological activities that extend beyond its role as a tetracycline-inducible gene expression system ligand. Its mechanisms of action involve the modulation of key cellular signaling pathways, including the mitochondrial stress response and the NF-κB signaling pathway.

### Mitochondrial Stress Response

**9-tert-Butyldoxycycline**, similar to other tetracyclines, can inhibit mitochondrial translation, leading to a mild mitochondrial stress response (mitohormesis).[\[10\]](#)[\[11\]](#) This response is

characterized by the activation of the integrated stress response, involving the ATF4 transcription factor, and the induction of type I interferon signaling.





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